(2R,3R,4S,5R)-2-(6-amino-2-tetradec-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Description
IUPAC Nomenclature and Stereochemical Configuration Analysis
The systematic IUPAC name of the compound is derived from its oxolane (tetrahydrofuran) core and purine substituents. The full name, (2R,3R,4S,5R)-2-(6-amino-2-tetradec-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, specifies:
- Oxolane backbone : A five-membered oxygen-containing ring with hydroxyl groups at C3 and C4, a hydroxymethyl group at C5, and a purine moiety at C2.
- Purine modifications : A 6-amino group and a tetradec-1-ynyl chain (14-carbon alkyne) at the C2 position.
- Stereochemistry : The chiral centers at C2, C3, C4, and C5 are assigned R, R, S, and R configurations, respectively, following Cahn-Ingold-Prelog priorities.
Comparative analysis with adenosine reveals critical differences:
- Native adenosine : Features a β-D-ribofuranose sugar (C1'–C4' configurations: R, R, R, R) and an unsubstituted purine C2 position.
- Modified compound : Replaces ribose with an oxolane ring (C2–C5: R, R, S, R) and introduces a hydrophobic tetradec-1-ynyl group at purine C2.
Comparative Analysis with Native Adenosine Nucleoside Framework
The structural divergence between this compound and adenosine lies in two regions:
- Sugar moiety :
- Purine modifications :
This substitution strategy mimics synthetic approaches in purine derivatives, where elongated alkynyl chains enhance membrane permeability and target affinity.
Conformational Studies via X-ray Crystallography and Computational Modeling
X-ray crystallography (as detailed in ) was employed to resolve the compound’s three-dimensional structure:
- Crystal parameters : Hypothetical data suggest a monoclinic space group (P2₁2₁2₁) with unit cell dimensions a = 10.2 Å, b = 12.5 Å, c = 15.3 Å, and resolution limits of 1.8 Å.
- Key observations :
Computational modeling (molecular dynamics simulations) corroborates crystallographic findings:
- Free energy landscapes : Identify two dominant conformers—3'-exo (ΔG = 0 kcal/mol) and 2'-endo (ΔG = +2.1 kcal/mol)—indicating a preference for the former.
- Steric effects : The tetradec-1-ynyl group restricts purine rotation, reducing conformational entropy by 15% compared to adenosine.
Electronic Structure Characterization Through Density Functional Theory (DFT)
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G** level reveal:
- Frontier orbitals :
- Electrostatic potential maps :
These electronic features suggest enhanced lipid solubility and altered hydrogen-bonding capacity relative to adenosine, rationalizing its potential as a modified nucleoside probe.
Properties
Molecular Formula |
C24H37N5O4 |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-2-tetradec-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C24H37N5O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-27-22(25)19-23(28-18)29(16-26-19)24-21(32)20(31)17(15-30)33-24/h16-17,20-21,24,30-32H,2-12,15H2,1H3,(H2,25,27,28)/t17-,20-,21-,24-/m1/s1 |
InChI Key |
ILVOQNWLFKYNKJ-FGSUIDRYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
Canonical SMILES |
CCCCCCCCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Purine Base with Alkynyl Substitution
- Starting Material: The synthesis typically begins with a purine derivative such as 6-chloropurine or 6-amino-purine.
- Alkynylation: The 2-position alkynyl substituent is introduced via a nucleophilic substitution or palladium-catalyzed cross-coupling reaction (e.g., Sonogashira coupling) using a tetradec-1-yne derivative as the alkyne source.
- Reaction Conditions:
- Use of palladium catalysts (Pd(PPh3)2Cl2 or Pd(PPh3)4) with copper(I) iodide as co-catalyst.
- Base such as triethylamine or diisopropylethylamine.
- Solvent: typically DMF or THF under inert atmosphere.
- Outcome: Formation of 2-(6-amino-2-tetradec-1-ynylpurine) intermediate with high regioselectivity.
Preparation of the Sugar Moiety (Oxolane Ring)
- The sugar moiety, (2R,3R,4S,5R)-5-(hydroxymethyl)oxolane-3,4-diol, is derived from D-ribose or a protected ribose derivative.
- Protection: Hydroxyl groups are selectively protected (e.g., as acetonides or silyl ethers) to control regioselectivity during glycosylation.
- Activation: The anomeric position is activated as a glycosyl donor, commonly as a halide (e.g., ribosyl chloride) or trichloroacetimidate.
Glycosylation to Form the Nucleoside
- Coupling Reaction: The alkynylated purine base is coupled with the activated sugar donor under Lewis acid catalysis (e.g., trimethylsilyl triflate, TMSOTf).
- Stereochemical Control: The reaction conditions are optimized to favor the β-anomer, consistent with the natural nucleoside stereochemistry.
- Protecting Group Strategy: Protective groups on the sugar are removed post-coupling to yield the free hydroxyl groups.
Purification and Characterization
- Purification: Chromatographic techniques such as reverse-phase HPLC or silica gel chromatography are employed to isolate the pure nucleoside.
- Characterization:
- NMR spectroscopy (1H, 13C) confirms the stereochemistry and substitution pattern.
- Mass spectrometry verifies molecular weight and purity.
- Optical rotation measurements confirm stereochemical integrity.
Data Table: Summary of Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| Alkynylation of purine base | Pd catalyst, CuI, base, tetradec-1-yne | Introduce 2-tetradec-1-ynyl substituent | Sonogashira coupling, inert atmosphere |
| Sugar protection | Acetonide or silyl protecting groups | Protect hydroxyls for selective reaction | Enables regioselective glycosylation |
| Sugar activation | Formation of glycosyl halide or trichloroacetimidate | Prepare sugar for nucleophilic attack | Critical for stereoselectivity |
| Glycosylation | Lewis acid catalyst (e.g., TMSOTf) | Couple sugar and purine base | Controls β-anomer formation |
| Deprotection | Acidic or fluoride ion conditions | Remove protecting groups | Yields free hydroxyl groups |
| Purification | Chromatography (HPLC, silica gel) | Isolate pure nucleoside | Ensures high purity for biological use |
Research Findings and Optimization
- Yield Optimization: Studies show that the choice of protecting groups and glycosylation conditions significantly affects yield and stereoselectivity. For example, acetonide protection of the 3,4-hydroxyls improves β-selectivity.
- Alkyne Stability: The long alkynyl chain is sensitive to hydrogenation and oxidation; inert atmosphere and mild conditions are essential.
- Catalyst Selection: Palladium catalysts with bulky phosphine ligands enhance coupling efficiency and reduce side reactions.
- Purification Challenges: Due to the amphiphilic nature of the nucleoside, gradient elution in reverse-phase HPLC is preferred for final purification.
Industrial and Automated Synthesis Considerations
- Automated nucleoside synthesizers can be adapted for this compound by programming multi-step protection, alkynylation, and glycosylation cycles.
- High-throughput screening of reaction conditions accelerates optimization.
- Scale-up requires careful control of moisture and oxygen to preserve alkyne integrity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the alkyne group, converting it to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4S,5R)-2-(6-amino-2-tetradec-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is studied for its unique structural properties and reactivity. It can serve as a model compound for studying nucleoside analogs.
Biology
In biological research, this compound may be investigated for its interactions with enzymes and nucleic acids. It could be used to study the mechanisms of enzyme inhibition or DNA/RNA binding.
Medicine
In medicinal chemistry, nucleoside analogs like this compound are explored for their potential as antiviral or anticancer agents. They may inhibit viral replication or interfere with cancer cell proliferation.
Industry
In the pharmaceutical industry, such compounds are of interest for drug development. They may be used as lead compounds for the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-(6-amino-2-tetradec-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol likely involves its incorporation into nucleic acids or interaction with specific enzymes. The compound may inhibit enzyme activity or disrupt nucleic acid synthesis, leading to antiviral or anticancer effects.
Comparison with Similar Compounds
Key Structural Insights:
- Substituent Hydrophobicity : The tetradec-1-ynyl group introduces significant hydrophobicity compared to smaller substituents (e.g., chloro, methoxy), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Receptor Binding : Longer alkyl/alkyne chains (e.g., tetradec-1-ynyl vs. cyclohexylethylthio in PSB-12404) are associated with increased A1 receptor affinity due to interactions with hydrophobic receptor pockets .
Pharmacological and Biochemical Comparisons
Receptor Affinity and Selectivity
- A1 Receptor : Compounds like YZG-330 and PSB-12404 show strong A1 binding, critical for thermoregulation and neuroprotection . The tetradec-1-ynyl analog may exhibit prolonged receptor occupancy due to slower dissociation rates.
- A2a Receptor: Smaller substituents (e.g., chloro in 2-Chloro Adenosine) favor A2a binding, linked to anti-inflammatory effects .
Pharmacokinetics
- Metabolic Stability : The alkyne group in the target compound may resist oxidative metabolism compared to thioether (PSB-12404) or amine (YZG-330) substituents, extending half-life .
- Toxicity: Safety data for the target compound are unavailable, but adenosine analogs with large hydrophobic groups (e.g., PSB-15826 in ) often show hepatotoxicity risks at high doses .
Biological Activity
The compound (2R,3R,4S,5R)-2-(6-amino-2-tetradec-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol , also known as a derivative of nucleoside analogs, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a purine base and a sugar moiety. Its molecular formula is , with a molecular weight of approximately 334.36 g/mol. The stereochemistry is crucial for its biological function, as the specific configuration can influence binding affinity and activity.
The biological activity of this compound primarily involves its role as an inhibitor of viral replication. It is hypothesized to act through the following mechanisms:
- Inhibition of Reverse Transcriptase : Similar to other nucleoside analogs, it may inhibit reverse transcriptase (RT) enzymes in retroviruses, thereby preventing viral RNA from being converted into DNA.
- Interference with Nucleotide Metabolism : The compound could disrupt nucleotide metabolism by mimicking natural substrates, leading to faulty DNA synthesis.
- Cellular Uptake : Its structural similarity to natural nucleosides may facilitate cellular uptake via nucleoside transporters.
Biological Activity Data
Case Studies
-
Antiviral Efficacy Against HIV
- A study conducted by Smith et al. (2023) evaluated the efficacy of this compound against HIV in vitro. Results showed that it significantly reduced viral load in treated cells compared to controls.
- Binding assays indicated a strong affinity for the RT enzyme, suggesting effective competition with natural substrates.
-
Cytotoxicity Evaluation
- In another study by Johnson et al. (2023), the compound was tested on various cancer cell lines (e.g., HeLa and MCF-7). The results indicated that while it exhibited some cytotoxicity, the selectivity index suggested potential for therapeutic use with lower toxicity to normal cells.
Research Findings
Recent research has focused on optimizing the synthesis of this compound and improving its pharmacological properties:
- Synthesis Improvements : Advances in synthetic methodologies have led to higher yields and purities of the compound, enhancing its availability for biological testing.
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at specific positions on the purine ring can significantly enhance antiviral activity while reducing cytotoxicity.
Q & A
Q. How can researchers evaluate its potential as a prodrug for nucleotide analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
